REACTION_SMILES
|
[CH2:1]([O:2][C:9](=[O:3])[N:11]1[CH:12]([CH2:16][c:17]2[cH:18][nH:19][c:20]3[cH:21][cH:22][c:23]([CH2:26][S:27](=[O:28])(=[O:29])[NH:30][CH3:31])[cH:24][c:25]23)[CH2:13][CH2:14][CH2:15]1)[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:10]1.[CH3:32][OH:33]>>[CH3:9][N:11]1[CH:12]([CH2:16][c:17]2[cH:18][nH:19][c:20]3[cH:21][cH:22][c:23]([CH2:26][S:27](=[O:28])(=[O:29])[NH:30][CH3:31])[cH:24][c:25]23)[CH2:13][CH2:14][CH2:15]1
|
Name
|
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C(=O)OCc3ccccc3)c2c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C(=O)OCc3ccccc3)c2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C)c2c1
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C)c2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |